molecular formula C18H26N2O3 B11176682 1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11176682
M. Wt: 318.4 g/mol
InChI Key: GYQMGQYJNIOOHN-UHFFFAOYSA-N
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Description

. It belongs to the class of pyrrolidine derivatives and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the reaction between isobutyl chloroformate and 1-methoxypropan-2-ol . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions::
  • Reactants: Isobutyl chloroformate, 1-methoxypropan-2-ol
  • Solvent: Organic solvent (e.g., dichloromethane)
  • Temperature: Room temperature
  • Catalyst: None required

Industrial Production:: Industrial-scale production typically employs continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Reactions::

    Nucleophilic Substitution: The key step in its synthesis involves the nucleophilic attack of the alcohol oxygen on the carbonyl carbon of isobutyl chloroformate.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.

Common Reagents::
  • Isobutyl chloroformate
  • 1-methoxypropan-2-ol
  • Acid or base for hydrolysis

Major Products:: The primary product is the desired carbonate compound, which can be isolated and purified.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological activity due to its unique structure. Researchers explore its potential as a drug candidate.

    Chemistry: As a building block, it participates in the synthesis of more complex molecules.

    Industry: It serves as an intermediate in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects could involve interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is relatively rare, its structural features distinguish it from other pyrrolidine derivatives. Similar compounds include isobutyl carbonate and 1-methoxypropan-2-ol .

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-(1-methoxypropan-2-yl)-5-oxo-N-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H26N2O3/c1-12(2)14-5-7-16(8-6-14)19-18(22)15-9-17(21)20(10-15)13(3)11-23-4/h5-8,12-13,15H,9-11H2,1-4H3,(H,19,22)

InChI Key

GYQMGQYJNIOOHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)COC

Origin of Product

United States

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